molecular formula C6H7N3O4 B12112628 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester

1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester

Cat. No.: B12112628
M. Wt: 185.14 g/mol
InChI Key: MHBBFGNBIFRFNR-UHFFFAOYSA-N
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Description

1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester typically involves the nitration of 1-methylimidazole followed by esterification. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The esterification step involves reacting the nitrated product with methanol in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester
  • 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid methyl ester
  • 2-methyl-4-nitro-1H-imidazole-1-carboxylic acid methyl ester

Uniqueness

1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 2-position and ester group at the 4-position make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 1-methyl-2-nitroimidazole-4-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(5(10)13-2)7-6(8)9(11)12/h3H,1-2H3

InChI Key

MHBBFGNBIFRFNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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